molecular formula C27H29N7O2S2 B2968785 7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione CAS No. 714925-68-5

7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione

Cat. No.: B2968785
CAS No.: 714925-68-5
M. Wt: 547.7
InChI Key: UPIOUJRHAILFFP-UHFFFAOYSA-N
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Description

7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione is a complex organic compound that features a unique combination of benzothiazole, piperazine, and purine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, followed by the introduction of the propyl chain and subsequent attachment of the piperazine and purine groups. Common reagents used in these reactions include sulfur, halogenated compounds, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or purine rings.

Scientific Research Applications

7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine and purine groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-methylpiperazin-1-yl)-3-methylpurine-2,6-dione
  • 7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-phenylpiperazin-1-yl)-3-methylpurine-2,6-dione

Uniqueness

The unique combination of benzothiazole, piperazine, and purine moieties in 7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione provides it with distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and pathways makes it a promising candidate for further research and development in various scientific fields.

Properties

CAS No.

714925-68-5

Molecular Formula

C27H29N7O2S2

Molecular Weight

547.7

IUPAC Name

7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C27H29N7O2S2/c1-31-23-22(24(35)30-26(31)36)34(12-7-17-37-27-28-20-10-5-6-11-21(20)38-27)25(29-23)33-15-13-32(14-16-33)18-19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,30,35,36)

InChI Key

UPIOUJRHAILFFP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCSC5=NC6=CC=CC=C6S5

solubility

not available

Origin of Product

United States

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